molecular formula C14H6F8N2 B14199741 2,2'-Bistrifluoromethyl-4,4'-difluoroazobenzene CAS No. 849737-03-7

2,2'-Bistrifluoromethyl-4,4'-difluoroazobenzene

Cat. No.: B14199741
CAS No.: 849737-03-7
M. Wt: 354.20 g/mol
InChI Key: WJSPNKIKOGHAQP-UHFFFAOYSA-N
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Description

2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features two trifluoromethyl groups and two difluoro groups attached to an azobenzene core, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene typically involves the reaction of 2,2’-bistrifluoromethyl-4,4’-dinitrobiphenyl with reducing agents under controlled conditions. One common method includes the use of zinc dust for reductive coupling, followed by acidification and filtration to obtain the desired product . The reaction is carried out under nitrogen protection to prevent oxidation and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the difluoro groups are replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents used.

Common Reagents and Conditions

    Reduction: Zinc dust, hydrazine, or other reducing agents under acidic conditions.

    Substitution: Strong nucleophiles such as alkoxides or amines in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of 2,2’-bistrifluoromethyl-4,4’-diaminobiphenyl.

    Substitution: Formation of various substituted azobenzenes.

    Oxidation: Formation of oxidized derivatives with different functional groups.

Scientific Research Applications

2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms, altering its physical and chemical properties. This photoisomerization process is mediated by the azobenzene core, which acts as a molecular switch. The trifluoromethyl and difluoro groups enhance the stability and responsiveness of the compound to light.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene stands out due to its unique combination of trifluoromethyl and difluoro groups, which enhance its stability and reactivity. Its ability to undergo reversible photoisomerization makes it a valuable compound for applications in materials science and photochemistry.

Properties

CAS No.

849737-03-7

Molecular Formula

C14H6F8N2

Molecular Weight

354.20 g/mol

IUPAC Name

bis[4-fluoro-2-(trifluoromethyl)phenyl]diazene

InChI

InChI=1S/C14H6F8N2/c15-7-1-3-11(9(5-7)13(17,18)19)23-24-12-4-2-8(16)6-10(12)14(20,21)22/h1-6H

InChI Key

WJSPNKIKOGHAQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)N=NC2=C(C=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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